2-Fluoro-6-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

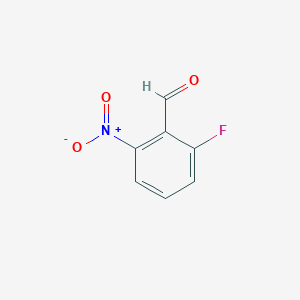

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTKLMMRJDNPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542898 | |

| Record name | 2-Fluoro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-82-2 | |

| Record name | 2-Fluoro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2-Fluoro-6-nitrobenzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. Due to the limited availability of direct, published protocols for this specific molecule, this document outlines the most probable synthetic routes based on established methodologies for analogous compounds, particularly the oxidation of substituted nitrotoluenes. The information presented herein is intended to serve as a foundational resource for researchers to develop specific experimental protocols.

Core Synthesis Pathway: Oxidation of 2-Fluoro-6-nitrotoluene

The most direct and industrially scalable approach to this compound is the selective oxidation of the methyl group of its precursor, 2-Fluoro-6-nitrotoluene. The presence of both a nitro and a fluoro group on the aromatic ring influences the reactivity of the methyl group and dictates the choice of oxidizing agents and reaction conditions to prevent over-oxidation to the corresponding benzoic acid or other side reactions.

Several established methods for the oxidation of nitrotoluenes can be adapted for this transformation. Below, we explore the most relevant of these, providing detailed experimental protocols and comparative data based on analogous reactions.

Method 1: Oxidation with Chromium Trioxide in Acetic Anhydride

This is a classical and widely used method for the oxidation of activated methyl groups on aromatic rings. The reaction proceeds via the formation of a gem-diacetate intermediate, which is subsequently hydrolyzed to the aldehyde. A key advantage of this method is that the diacetate intermediate is stable under the reaction conditions, which helps to prevent over-oxidation.

Experimental Protocol (Adapted from the synthesis of o-nitrobenzaldehyde):

-

Formation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, and placed in an ice-salt bath, a solution of 2-Fluoro-6-nitrotoluene (1 equivalent) in a mixture of acetic anhydride (10-15 equivalents) and glacial acetic acid (10-15 equivalents) is prepared.

-

Addition of Sulfuric Acid: Concentrated sulfuric acid (approximately 4 equivalents) is added slowly to the stirred solution, ensuring the temperature is maintained below 10°C.

-

Addition of Oxidizing Agent: Chromium trioxide (CrO₃, approximately 2.5-3 equivalents) is added in small portions, maintaining the reaction temperature between 5°C and 10°C. The addition process can take up to 2 hours.

-

Reaction: The mixture is stirred for an additional 3-5 hours at the same temperature.

-

Quenching and Isolation of Intermediate: The reaction mixture is then poured into a large volume of crushed ice and water. The precipitated solid, the gem-diacetate of this compound, is collected by filtration, washed with cold water, and then with a cold, dilute solution of sodium carbonate to neutralize any remaining acid.

-

Hydrolysis to the Aldehyde: The crude diacetate is then hydrolyzed by refluxing with a mixture of aqueous hydrochloric acid and ethanol for approximately 45-60 minutes.

-

Final Purification: After cooling, the crude this compound is collected by filtration, washed with water, and can be further purified by steam distillation or recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate).

Quantitative Data for Analogous Oxidations:

| Starting Material | Oxidizing Agent | Solvent System | Reaction Temp. (°C) | Reaction Time (h) | Yield of Aldehyde (%) | Reference |

| o-Nitrotoluene | CrO₃ | Ac₂O / Acetic Acid | 5-10 | 5 | 45-55 (overall) | Organic Syntheses |

| p-Nitrotoluene | CrO₃ | Ac₂O / Acetic Acid | 5-10 | 2 | 50-60 (overall) | Organic Syntheses |

Method 2: Oxidation via Halogenation-Hydrolysis

This two-step approach involves the free-radical halogenation of the methyl group of 2-Fluoro-6-nitrotoluene to form a dihalomethyl derivative, followed by hydrolysis to the aldehyde. This method can offer good selectivity for the aldehyde.

Experimental Protocol (General Procedure):

-

Benzylic Bromination: 2-Fluoro-6-nitrotoluene (1 equivalent) is dissolved in a suitable inert solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS, 2.2 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount) are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude 2-fluoro-6-nitrobenzylidene dibromide.

-

Hydrolysis: The crude dibromide is then hydrolyzed to the aldehyde. This can be achieved by heating with water, often in the presence of a catalyst such as silver nitrate or by using aqueous sodium carbonate.

-

Purification: The resulting this compound is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.

Quantitative Data for Analogous Reactions:

| Starting Material | Halogenating Agent | Hydrolysis Conditions | Yield of Aldehyde (%) | Reference |

| Toluene | NBS, AIBN | AgNO₃, H₂O | 70-80 | General Textbook Procedure |

| 4-Nitrotoluene | NBS, Benzoyl Peroxide | aq. Na₂CO₃ | ~65 | General Textbook Procedure |

Method 3: Oxidation with Potassium Permanganate

Potassium permanganate is a powerful oxidizing agent that can convert toluenes to benzoic acids. However, under carefully controlled conditions, it is possible to stop the oxidation at the aldehyde stage. A more controlled approach involves the initial conversion of the nitrotoluene to an intermediate that is more readily oxidized to the aldehyde.

Experimental Protocol (Adapted from a patent for 2-nitrobenzaldehyde synthesis):

-

Formation of the Pyruvic Acid Salt: 2-Fluoro-6-nitrotoluene (1 equivalent) is reacted with diethyl oxalate (1 equivalent) in the presence of a strong base like sodium methoxide (1.05 equivalents) in ethanol. The mixture is refluxed for 30 minutes. After cooling, water is added, and the mixture is refluxed for another 90 minutes to hydrolyze the ester and form the sodium salt of 2-fluoro-6-nitrophenylpyruvic acid. Unreacted nitrotoluene can be removed by steam distillation.[1][2]

-

Oxidative Cleavage: The aqueous solution of the pyruvic acid salt is cooled to 0-5°C, and solid potassium permanganate (KMnO₄, approximately 2-3 equivalents) is added portion-wise, maintaining the low temperature.[1][2]

-

Work-up and Isolation: After the reaction is complete, the mixture is acidified with sulfuric acid. The manganese dioxide byproduct is filtered off. The filtrate is extracted with an organic solvent (e.g., toluene or dichloromethane). The organic layer is washed, dried, and concentrated to give the crude this compound, which can be purified by chromatography or recrystallization.[1][2]

Quantitative Data for Analogous Synthesis:

| Starting Material | Key Intermediate | Oxidizing Agent | Reaction Temp. (°C) | Yield of Aldehyde (%) | Reference |

| 2-Nitrotoluene | 2-Nitrophenylpyruvic acid salt | KMnO₄ | 0-5 | 40 (based on converted nitrotoluene) | US Patent 3,996,289 |

Synthesis Pathway Diagrams

Below are the graphical representations of the described synthesis pathways.

Caption: Chromium Trioxide Oxidation Pathway.

Caption: Halogenation-Hydrolysis Pathway.

Caption: Permanganate Oxidation Pathway.

Concluding Remarks for the Research Professional

The synthesis of this compound is achievable through the adaptation of established methods for the oxidation of nitrotoluenes. The choice of method will depend on factors such as scale, available reagents, and desired purity. The chromium trioxide method is a well-documented and robust procedure, although it involves the use of a toxic heavy metal. The halogenation-hydrolysis route offers a metal-free alternative, but the handling of lachrymatory benzylic bromides requires care. The potassium permanganate oxidation of the pyruvic acid intermediate is a more complex but potentially high-yielding process suitable for larger scale production.

It is imperative for researchers to conduct small-scale optimization experiments for any of these adapted methods to determine the ideal reaction conditions for 2-Fluoro-6-nitrotoluene to maximize yield and minimize byproduct formation. Careful monitoring of the reaction progress by techniques such as TLC or GC-MS is highly recommended. This guide serves as a starting point for the development of a robust and efficient synthesis of this valuable chemical intermediate.

References

physicochemical properties of 2-Fluoro-6-nitrobenzaldehyde

An In-depth Technical Guide on 2-Fluoro-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1644-82-2) is a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry.[1] Its unique electronic properties, arising from the ortho-positioning of a strongly electron-withdrawing nitro group and an electronegative fluorine atom relative to the aldehyde functionality, render it a versatile building block for the synthesis of complex heterocyclic compounds and potential pharmaceutical intermediates. This document provides a comprehensive overview of its physicochemical properties, reactivity, safety information, and representative experimental protocols.

Physicochemical Properties

This compound is a crystalline solid at room temperature. The key physical and chemical properties are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 1644-82-2 | [1] |

| Molecular Formula | C₇H₄FNO₃ | [1] |

| Molecular Weight | 169.11 g/mol | |

| Appearance | Solid, Crystals | |

| Purity | 97-99% | [1] |

| Boiling Point | 62-64 °C | |

| Synonym | 3-Fluoro-2-formylnitrobenzene | |

| InChI Key | LMTKLMMRJDNPFT-UHFFFAOYSA-N | [1] |

| Storage Conditions | Ambient temperature; for long-term, store under inert atmosphere at 2-8°C. | [1] |

Reactivity and Chemical Profile

The reactivity of this compound is dominated by the electronic effects of its substituents. The potent electron-withdrawing nature of the nitro group, combined with the inductive effect of the fluorine atom, significantly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) .

The fluorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. The ortho-nitro group is crucial for this reactivity as it stabilizes the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step of the SNAr mechanism. This high reactivity makes the compound an excellent precursor for introducing amines, alkoxides, and other nucleophilic moieties at the 2-position.

Conversely, the electron-deficient nature of the aromatic ring deactivates it towards electrophilic aromatic substitution. The aldehyde group exhibits typical reactivity, such as condensation reactions and oxidation to the corresponding carboxylic acid.[2]

Experimental Protocols

Below is a representative protocol for a common reaction involving this compound as a starting material: Nucleophilic Aromatic Substitution with an Amine .

Objective: To synthesize 2-(Alkylamino)-6-nitrobenzaldehyde.

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, 1.2 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Addition of Nucleophile: Add the amine (1.2 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-(Alkylamino)-6-nitrobenzaldehyde.

Biological Activity and Applications in Drug Development

While specific biological activities for this compound are not extensively documented, nitroaromatic compounds are crucial intermediates in the pharmaceutical industry.[4] For instance, 2-nitrobenzaldehyde is a key precursor in the synthesis of dihydropyridine-type calcium channel blockers like Nifedipine.[4][5]

The functional groups on this compound make it an attractive scaffold for generating libraries of novel compounds. The aldehyde can be used to synthesize Schiff bases and other heterocyclic structures, while the activated fluoro-position allows for the introduction of diverse functional groups via SNAr. Derivatives of structurally related compounds, such as 2-chloro-5-nitrobenzaldehyde, have been explored for their potential antimicrobial and anticancer activities.[6] Therefore, this molecule represents a valuable starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

| Hazard Class | GHS Pictogram | Code | Description |

| Skin Irritation | GHS07 (Exclamation Mark) | H315 | Causes skin irritation. |

| Eye Irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation. |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. This compound | 1644-82-2 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Fluoro-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-nitrobenzaldehyde (CAS No: 1644-82-2), a key aromatic aldehyde intermediate. The document details its chemical structure, physicochemical properties, and outlines a plausible synthetic route with a detailed experimental protocol adapted from established methodologies. Furthermore, it presents a summary of its spectroscopic data, potential applications in drug discovery, and relevant safety information. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Chemical Structure and Identification

This compound is a substituted aromatic compound featuring a benzaldehyde ring with a fluorine atom and a nitro group at the ortho positions relative to the formyl group.

-

IUPAC Name: this compound

-

Synonyms: 3-Fluoro-2-formylnitrobenzene

-

CAS Number: 1644-82-2

-

Molecular Formula: C₇H₄FNO₃

-

Molecular Weight: 169.11 g/mol

-

InChI Key: LMTKLMMRJDNPFT-UHFFFAOYSA-N

Structure:

Spectroscopic Profile of 2-Fluoro-6-nitrobenzaldehyde: A Technical Guide

An in-depth technical guide on the spectral data of 2-Fluoro-6-nitrobenzaldehyde.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS: 1644-82-2). Due to the limited availability of fully assigned public experimental spectra for this specific compound, the data presented herein is based on established spectroscopic principles and analysis of structurally related molecules. This guide is intended to aid in the identification, characterization, and quality control of this compound.

Data Presentation: Predicted Spectral Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show four distinct signals. The aldehydic proton will appear significantly downfield. The aromatic protons are deshielded by the electron-withdrawing nitro and fluoro groups, and their signals will be split by both homo- and heteronuclear coupling.

| Signal Assignment (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 10.45 - 10.55 | Singlet (s) | - |

| H-3 | 8.20 - 8.30 | Doublet of doublets (dd) | ³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 5.0 |

| H-4 | 7.85 - 7.95 | Triplet of doublets (td) | ³J(H,H) ≈ 8.5, ⁵J(H,F) ≈ 2.5 |

| H-5 | 7.75 - 7.85 | Doublet of triplets (dt) | ³J(H,H) ≈ 8.5, ⁴J(H,H) & ⁴J(H,F) ≈ 1.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will display seven signals. The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant. The carbonyl and nitro-substituted carbons will also be significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 187 - 190 |

| C-2 (C-F) | 160 - 164 (d, ¹J(C,F) ≈ 260-270 Hz) |

| C-6 (C-NO₂) | 151 - 154 |

| C-4 | 137 - 139 |

| C-1 (C-CHO) | 132 - 134 (d, ²J(C,F) ≈ 3-4 Hz) |

| C-5 | 125 - 127 |

| C-3 | 120 - 122 (d, ³J(C,F) ≈ 3-4 Hz) |

Table 3: Predicted Fourier-Transform Infrared (FT-IR) Data

The IR spectrum will show characteristic absorption bands for the aldehyde, nitro, and aryl fluoride functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3120 - 3080 | Medium | C-H Stretch | Aromatic |

| 2880 - 2860, 2780 - 2760 | Medium | C-H Stretch (Fermi resonance doublet) | Aldehyde |

| 1715 - 1705 | Strong | C=O Stretch | Conjugated Aldehyde |

| 1610 - 1590 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1540 - 1520 | Strong | N-O Asymmetric Stretch | Nitro Group |

| 1355 - 1345 | Strong | N-O Symmetric Stretch | Nitro Group |

| 1270 - 1240 | Strong | C-F Stretch | Aryl Fluoride |

| 850 - 800 | Strong | C-H Out-of-Plane Bend | Aromatic |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)

The mass spectrum will exhibit a molecular ion peak and characteristic fragments resulting from the loss of the aldehyde and nitro groups.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 169 | [C₇H₄FNO₃]⁺˙ (Molecular Ion, [M]⁺˙) | - |

| 168 | [M - H]⁺ | H• |

| 140 | [M - CHO]⁺ | •CHO |

| 123 | [M - NO₂]⁺ | •NO₂ |

| 95 | [C₆H₄F]⁺ | CO, •NO₂ |

| 75 | [C₅H₂F]⁺ | CO, C₂H₂ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a solid sample like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-25 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Technique: Standard one-pulse experiment.

-

Acquisition Parameters: Spectral width of 12-16 ppm, relaxation delay of 2 s, 16-32 scans.

-

-

¹³C{¹H} NMR Acquisition:

-

Technique: Proton-decoupled one-pulse experiment.

-

Acquisition Parameters: Spectral width of 220-240 ppm, relaxation delay of 5 s, 1024 or more scans to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Technique: Proton-decoupled one-pulse experiment.

-

Acquisition Parameters: A spectral width appropriate for aryl fluorides (e.g., -100 to -180 ppm), relaxation delay of 2 s, 64-128 scans. Referenced externally to CFCl₃.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the crystalline powder directly onto the ATR crystal (e.g., diamond).

-

Instrumentation: An FT-IR spectrometer with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply consistent pressure to the sample using the ATR anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve data quality. The final spectrum should be presented in terms of transmittance or absorbance.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile, GC-compatible solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Injector: 250 °C, split mode (e.g., 50:1).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan range of m/z 40-450.

-

Source Temperature: 230 °C.

-

Mandatory Visualization

Caption: A logical workflow for the complete spectroscopic characterization.

An In-depth Technical Guide on the Solubility of 2-Fluoro-6-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-nitrobenzaldehyde is a solid crystalline compound.[1] Its solubility in various organic solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation development. Understanding the solubility profile allows for the optimization of reaction conditions, selection of appropriate crystallization solvents, and the development of suitable delivery systems in pharmaceutical applications.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in a range of common organic solvents. To address this gap, this guide provides a standardized table for researchers to record their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Acetone | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., N,N-Dimethylformamide | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 | ||

| e.g., Ethyl Acetate | e.g., 25 | ||

| e.g., Hexane | e.g., 25 | ||

| e.g., Methanol | e.g., 25 | ||

| e.g., Tetrahydrofuran | e.g., 25 | ||

| e.g., Toluene | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method.

3.1. Materials

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker with temperature control set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step should be performed quickly to minimize temperature changes and solvent evaporation.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a suitable detector) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

3.3. Considerations for Accuracy

-

Temperature Control: Maintaining a constant and accurate temperature is critical as solubility is highly temperature-dependent.

-

Equilibrium Time: Ensure sufficient time is allowed for the system to reach equilibrium. This can be verified by taking measurements at different time points until a constant concentration is observed.

-

Solvent Purity: Use high-purity solvents to avoid any influence of impurities on the solubility.

-

Analytical Method Validation: The analytical method used for quantification should be validated for accuracy, precision, linearity, and specificity.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a framework for researchers to systematically determine and record the solubility of this compound in various organic solvents. The generation of such data will be invaluable for the broader scientific community, facilitating its use in synthesis, purification, and formulation.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Fluoro-6-nitrobenzaldehyde (CAS No. 1644-82-2). The presence of an aldehyde, a nitro group, and a fluorine atom on the aromatic ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document details its principal reactions, including nucleophilic additions, condensation reactions, oxidation, and reduction, supported by experimental protocols adapted from related compounds. Furthermore, this guide explores the stability of this compound under various conditions, providing insights into its storage and handling.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as solid crystals.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1644-82-2 | [1] |

| Molecular Formula | C₇H₄FNO₃ | [1] |

| Molecular Weight | 169.11 g/mol | [1] |

| Appearance | Solid-Crystals | [1] |

| Boiling Point | 62-64 °C | [1] |

| Purity | 99% | [1] |

| Synonym | 3-Fluoro-2-formylnitrobenzene | [1] |

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde, the nitro group, and the fluorine atom. The electron-withdrawing nature of the nitro group and the fluorine atom activates the benzene ring towards nucleophilic aromatic substitution and enhances the electrophilicity of the aldehyde's carbonyl carbon.

Knoevenagel Condensation

General Reaction Scheme:

Caption: General scheme of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Adapted from a general procedure)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or a water/methanol mixture.[2]

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the product may precipitate and can be collected by filtration. If soluble, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Oxidation to Carboxylic Acid

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-fluoro-6-nitrobenzoic acid. This is a common transformation in organic synthesis. Various oxidizing agents can be employed, with potassium permanganate and sodium chlorite being effective choices for substituted benzaldehydes.[3]

General Reaction Scheme:

Caption: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol: Oxidation using Potassium Permanganate (Adapted from a procedure for 2-chloro-6-fluorobenzaldehyde) [3]

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable organic solvent like ethyl acetate in a round-bottom flask. Add a phase transfer catalyst, for instance, tetrabutylammonium bromide.

-

Oxidant Addition: Slowly add an aqueous solution of potassium permanganate (excess) to the stirred organic solution at room temperature.

-

Reaction: Stir the biphasic mixture vigorously. The disappearance of the purple permanganate color indicates the progress of the reaction.

-

Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with a basic solution (e.g., sodium bicarbonate) to extract the carboxylic acid as its salt.

-

Isolation: Acidify the aqueous basic extract with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine, yielding 2-fluoro-6-aminobenzaldehyde. This transformation is crucial for the synthesis of various heterocyclic compounds. Common reducing agents include iron powder in acidic medium or catalytic hydrogenation.[4]

General Reaction Scheme:

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Reduction using Iron Powder (Adapted from a procedure for o-nitrobenzaldehyde) [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1 equivalent) and ethanol.

-

Reagent Addition: Add iron powder (excess) to the stirring solution, followed by the addition of dilute hydrochloric acid.

-

Reaction: Heat the mixture to reflux with vigorous stirring for approximately one hour.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and add a drying agent such as anhydrous magnesium sulfate.

-

Isolation: Filter the mixture through celite to remove the iron salts. Wash the filter cake with the organic solvent.

-

Purification: Concentrate the combined filtrates under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stability

This compound is generally stable under standard ambient conditions.[1] However, as with many nitroaromatic compounds, it is susceptible to degradation under more strenuous conditions. Forced degradation studies are essential to understand its intrinsic stability and to identify potential degradation products.[5][6]

General Stability Considerations:

-

Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[7] Differential Scanning Calorimetry (DSC) can be used to evaluate its thermal stability.

-

Photostability: The presence of a nitroaromatic system suggests potential photosensitivity. Exposure to UV or visible light may lead to degradation.[5] Photostability studies should be conducted according to ICH Q1B guidelines.

-

Hydrolytic Stability: The stability of this compound should be evaluated under acidic and basic conditions. While the aldehyde group is generally stable to hydrolysis, extreme pH conditions and elevated temperatures may lead to degradation.[6]

-

Oxidative Stability: The aldehyde group is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

Forced Degradation Experimental Workflow:

Caption: Workflow for forced degradation studies.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a complete, assigned dataset for this specific molecule is not compiled in a single public source, data for closely related analogs can be used for interpretation.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (downfield, likely a singlet) and the aromatic protons, with coupling patterns influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (highly deshielded), the aromatic carbons (with C-F coupling evident for carbons near the fluorine atom), and the carbon bearing the nitro group.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of functional groups such as the aldehyde and nitro groups.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the aldehyde and the activating effect of the electron-withdrawing nitro and fluoro substituents. It readily undergoes condensation, oxidation, and reduction reactions, providing access to a wide range of more complex molecules. While stable under standard conditions, its susceptibility to degradation under thermal, photolytic, and extreme pH conditions should be considered in its handling, storage, and application in multi-step syntheses. This guide provides a foundational understanding of its chemical behavior, supported by actionable experimental protocols, to aid researchers in its effective utilization.

References

- 1. This compound | 1644-82-2 [sigmaaldrich.com]

- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

Commercial Availability and Technical Profile of 2-Fluoro-6-nitrobenzaldehyde: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, properties, and synthetic considerations for 2-Fluoro-6-nitrobenzaldehyde (CAS No. 1644-82-2), a key building block for researchers and professionals in drug discovery and fine chemical synthesis. This document outlines key suppliers, physico-chemical properties, and a representative synthetic pathway, offering a valuable resource for laboratory applications.

Commercial Availability

This compound is readily available from several commercial suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in various purities and quantities to suit diverse experimental needs. Below is a summary of offerings from prominent suppliers.

| Supplier | Partner | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | Apollo Scientific Ltd | 1644-82-2 | 99% | Contact for details |

| Sigma-Aldrich | Ambeed, Inc. | 1644-82-2 | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g |

| ChemUniverse | - | - | - | Inquiry required |

Table 1: Commercial Suppliers of this compound

Pricing for this compound varies by supplier and quantity. As an example, pricing from one supplier is detailed below.

| Quantity | Price (USD) |

| 250 mg | ~$150 |

| 1 g | ~$157 |

| 5 g | ~$209 |

| 10 g | ~$248 |

| 25 g | ~$348 |

Table 2: Representative Pricing for this compound

Physico-Chemical Properties and Safety Data

Understanding the properties of this compound is crucial for its safe handling and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO₃ | |

| Molecular Weight | 169.11 g/mol | - |

| Appearance | Solid-Crystals | |

| Boiling Point | 62-64 °C | |

| Storage Temperature | Ambient Temperature or 2-8 °C (inert atmosphere) | [1] |

| Synonym | 3-Fluoro-2-formylnitrobenzene |

Table 3: Physico-Chemical Properties of this compound

While a specific safety data sheet (SDS) for this compound was not available in the immediate search, data for structurally similar compounds such as 4-fluoro-3-nitrobenzaldehyde and 2-nitrobenzaldehyde provide guidance on handling. The primary hazards are expected to be:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated fume hood.

Role in Drug Discovery and Organic Synthesis

Fluorine-containing organic molecules are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound, with its ortho-fluoro and nitro substituents, presents a versatile scaffold for the synthesis of novel heterocyclic compounds and other complex organic molecules. The aldehyde functionality serves as a key handle for a variety of chemical transformations, including condensations, oxidations, and reductions.

Caption: Synthetic utility of this compound in drug discovery.

Representative Synthetic Protocol

Reaction: Nitration of 2-Fluorobenzaldehyde

Materials:

-

2-Fluorobenzaldehyde

-

Fuming nitric acid

-

Sulfuric acid

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-fluorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.

-

Add the nitrating mixture dropwise to the solution of 2-fluorobenzaldehyde in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Caption: Generalized workflow for the synthesis of this compound.

Expected Spectroscopic Data

No specific spectroscopic data for this compound was found. However, based on its structure and data for similar compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would likely show three aromatic protons with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The aldehydic proton would appear as a downfield singlet or a small doublet.

-

¹³C NMR: The spectrum would exhibit seven distinct carbon signals, including the carbonyl carbon of the aldehyde group at a characteristic downfield shift. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant.

-

IR Spectroscopy: Key vibrational bands would include those for the aromatic C-H stretching, the C=O stretching of the aldehyde (around 1700-1720 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 169.11, with characteristic fragmentation patterns.

This guide provides a foundational understanding of the commercial availability and technical aspects of this compound. Researchers are encouraged to consult supplier-specific documentation and safety data sheets for the most accurate and up-to-date information.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Fluoro-6-nitrobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. This document details the most plausible methodologies, presenting comparative quantitative data derived from analogous reactions, step-by-step experimental protocols, and visual representations of the chemical pathways.

Core Synthetic Strategies

Two principal synthetic routes have been identified for the preparation of this compound: the oxidation of 2-fluoro-6-nitrotoluene and the halogen exchange reaction of 2-chloro-6-nitrobenzaldehyde. While specific literature on the direct synthesis of this compound is limited, extensive data from closely related reactions provide robust frameworks for these synthetic approaches.

Route 1: Oxidation of 2-Fluoro-6-nitrotoluene

This route involves the oxidation of the methyl group of 2-fluoro-6-nitrotoluene to an aldehyde. Various oxidation methods are applicable to nitrotoluenes, with a common approach being a two-step process involving photochlorination followed by hydrolysis.

Experimental Protocol: Two-Step Photochlorination and Hydrolysis (Adapted)

Step 1: Photochlorination of 2-Fluoro-6-nitrotoluene

-

In a reaction vessel equipped with a reflux condenser, a gas inlet, and a high-pressure UV lamp, charge 2-fluoro-6-nitrotoluene.

-

Initiate irradiation and heat the reactor to a temperature between 100-200°C.

-

Introduce chlorine gas into the reaction mixture.

-

Monitor the reaction's progress by gas chromatography (GC) until the content of the monochlorinated intermediate, 2-fluoro-6-nitrobenzyl chloride, is minimized, and the desired dichlorinated species is maximized.

Step 2: Hydrolysis of the Chlorinated Mixture

-

To the chlorinated mixture from Step 1, add a solid superacid catalyst, such as an iron-based solid superacid (SO₄²⁻/Fe₂O₃).

-

While maintaining the temperature between 100-200°C, slowly add water over 2-4 hours.

-

After the addition of water, maintain the reaction mixture at temperature for an additional 4-5 hours.

-

Cool the mixture and add an alkaline solution (e.g., sodium carbonate solution) to neutralize the acid.

-

Separate the organic layer.

-

Purify the crude this compound by reduced pressure distillation or rectification to obtain the final product.

Logical Workflow for Oxidation Route

Route 2: Halogen Exchange of 2-Chloro-6-nitrobenzaldehyde

This method involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom in 2-chloro-6-nitrobenzaldehyde is replaced by a fluorine atom using an alkali metal fluoride. This route is well-documented for the synthesis of various fluoro-nitro-benzaldehyde isomers.[1]

Experimental Protocol: Halogen Exchange (Adapted from US Patent 4,456,772 A)[1]

-

In a reaction flask, combine 2-chloro-6-nitrobenzaldehyde and an alkali metal fluoride (e.g., potassium fluoride) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] The molar ratio of alkali metal fluoride to the chloro-nitrobenzaldehyde should be between 1:1 and 10:1, preferably 1.1:1 to 3:1.[1]

-

Heat the mixture to a temperature between 50°C and 250°C (preferably 100°C to 180°C) under an inert atmosphere.[1]

-

Stir the reaction mixture for a period ranging from 30 minutes to 12 hours, monitoring the progress by GC.[1]

-

Upon completion, distill off the solvent under vacuum.[1]

-

Stir the residue with water to precipitate the crude product.[1]

-

The crude this compound can be isolated by filtration and purified by recrystallization.[1]

Signaling Pathway for Halogen Exchange

Quantitative Data Summary

The following table summarizes quantitative data for the halogen exchange synthesis of various fluoro-nitro-benzaldehyde isomers, as detailed in US Patent 4,456,772 A. This data provides a strong indication of the expected yields and reaction conditions for the synthesis of this compound via this route.

| Starting Material | Alkali Metal Fluoride (Molar Eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloro-5-nitrobenzaldehyde | KF (2) | DMF | 100 | 12 | 94.8 |

| 2-Chloro-5-nitrobenzaldehyde | KF (2) | DMF | 160 | 0.5 | 91 |

| 5-Chloro-2-nitrobenzaldehyde | KF (2) | Dimethylacetamide | 150 | 3 | 60.7 |

| 4-Chloro-3-nitrobenzaldehyde | KF (1.1) | DMF | 160 | 3 | Quantitative |

| 4-Chloro-3-nitrobenzaldehyde | KF (1.5) | Sulfolane | 180 | 1 | 92.5 |

| 4-Chloro-3-nitrobenzaldehyde | KF (2) | DMF | 160 | 1 | 88 |

Data extracted from examples in US Patent 4,456,772 A.[1]

Conclusion

Both the oxidation of 2-fluoro-6-nitrotoluene and the halogen exchange of 2-chloro-6-nitrobenzaldehyde represent viable synthetic pathways to this compound. The halogen exchange route is particularly well-supported by data from analogous isomer syntheses, suggesting it may be a more predictable and higher-yielding method. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory or manufacturing facility. Further optimization of the adapted protocols provided herein will be necessary to achieve the highest possible yields and purity for this compound.

References

potential research areas for 2-Fluoro-6-nitrobenzaldehyde

An In-depth Technical Guide on Potential Research Areas for 2-Fluoro-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic aldehyde with significant potential as a versatile building block in synthetic organic chemistry, medicinal chemistry, and materials science. The strategic placement of an aldehyde, a nitro group, and a fluorine atom on the benzene ring offers a unique combination of reactivity and functionality. The electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the aldehyde, while the fluorine atom provides a site for nucleophilic substitution and can impart desirable pharmacokinetic properties in drug candidates. This technical guide outlines the known properties, synthesis, and reactivity of this compound and explores promising avenues for future research and application.

Physicochemical and Spectroscopic Profile

This compound is a solid, crystalline compound at room temperature.[1] Its key physical and chemical properties are summarized below. While specific, comprehensive spectroscopic data is not widely published, expected characteristics can be predicted based on its structure and data from analogous compounds.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1644-82-2 | [1] |

| Molecular Formula | C₇H₄FNO₃ | |

| Molecular Weight | 169.11 g/mol | [1] |

| Appearance | Solid, Crystals | [1] |

| Purity | Available up to 99% | [1][4] |

| Boiling Point | 62-64 °C | [1] |

| Storage Temperature | Ambient or 2-8°C under inert atmosphere | [1] |

| Synonym | 3-Fluoro-2-formylnitrobenzene |[1] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shift / Wavenumber | Assignment and Rationale |

|---|---|---|

| ¹H NMR | δ 10.0-10.5 ppm (s, 1H) | Aldehydic proton (-CHO), deshielded by the aromatic ring and nitro group. |

| δ 7.5-8.5 ppm (m, 3H) | Aromatic protons, complex splitting pattern due to F-H and H-H coupling. | |

| ¹³C NMR | δ 185-195 ppm | Aldehydic carbonyl carbon. |

| δ 120-160 ppm | Aromatic carbons, with splitting observed for carbons coupled to fluorine. | |

| IR | 1690-1715 cm⁻¹ | Strong C=O stretching vibration of the aromatic aldehyde. |

| 1510-1550 cm⁻¹ & 1335-1370 cm⁻¹ | Asymmetric and symmetric N-O stretching vibrations of the nitro group. |

| | 1200-1300 cm⁻¹ | C-F stretching vibration. |

Synthesis and Core Reactivity

Synthesis of this compound

The primary route for synthesizing fluoro-nitro-benzaldehydes involves a nucleophilic aromatic substitution (halogen exchange or "Halex" reaction) on the corresponding chloro-nitrobenzaldehyde.[5][6] This method is advantageous as it introduces the fluorine atom late in the synthetic sequence, allowing the use of less expensive chlorinated starting materials.[6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis via Halogen Exchange

This protocol is adapted from patented procedures for similar compounds.[5][7]

-

Reagents and Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-nitrobenzaldehyde (1 equivalent), dry potassium fluoride (2-3 equivalents), and anhydrous dimethylformamide (DMF) to create a suspension.

-

Reaction: Heat the mixture with vigorous stirring to 100-160°C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water to precipitate the product.

-

Isolation and Purification: Filter the crude product under suction, wash thoroughly with water, and dry. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography to yield pure this compound.

Potential Research Areas and Applications

The unique arrangement of functional groups in this compound makes it a prime candidate for exploration in several cutting-edge research areas.

Medicinal Chemistry and Drug Discovery

The presence of both fluorine and a nitro group is a common feature in many biologically active molecules. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group is a versatile handle for further functionalization or can itself contribute to biological activity.[8][9]

3.1.1 Synthesis of Novel Heterocyclic Scaffolds this compound is an ideal precursor for synthesizing a variety of heterocyclic compounds, many of which form the core of approved drugs.[10] The ortho-positioning of the reactive groups allows for facile cyclization reactions.

-

Quinolines and Quinazolines: The in-situ reduction of the nitro group to an amine, followed by condensation with a suitable partner (e.g., an active methylene compound in the Friedländer synthesis), can yield substituted quinolines.[11] Alternatively, cyclocondensation with amidines can produce quinazolines.[12]

-

Benzodiazepines and other Fused Rings: The amine generated from nitro reduction can react with the ortho-fluorine via intramolecular nucleophilic substitution or participate in condensation reactions to form various fused heterocyclic systems.

Caption: Proposed synthetic pathways to bioactive scaffolds.

Experimental Protocol 2: General Procedure for Friedländer-type Quinoline Synthesis This protocol is adapted from literature on the use of 2-nitrobenzaldehydes in quinoline synthesis.[11]

-

Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (e.g., ethyl acetoacetate, 1.1 equivalents) in glacial acetic acid.

-

Reduction/Condensation: Add iron powder (3-4 equivalents) portion-wise to the stirred solution. The reaction is exothermic. After the addition is complete, heat the mixture to 90-110°C for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

Workup: Cool the mixture, pour it into ice water, and neutralize with a base (e.g., aqueous ammonia or sodium carbonate solution).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the desired quinoline derivative.

3.1.2 Development of Antimicrobial and Anticancer Agents Derivatives of structurally similar compounds, such as 2-chloro-5-nitrobenzaldehyde, have shown promising antimicrobial and anticancer activities.[13] The synthesis of Schiff bases and hydrazones from this compound represents a straightforward method to generate a library of compounds for biological screening.[13][14]

Table 3: Examples of Biological Activity in Structurally Related Compounds

| Parent Aldehyde | Derivative Class | Target/Activity | Reported Value | Reference(s) |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Hydrazone | Antifungal (Candida spp.) | Active | [14] |

| 2-Chloro-5-nitrobenzaldehyde | Schiff Base | Antimicrobial | Active | [13] |

| 3-Fluoro-4-nitrobenzaldehyde | Isoxazole | Anticancer, Antimicrobial | Scaffold for active compounds |[8] |

Applications in Materials Science

The 2-nitrobenzyl group is a well-established photoremovable protecting group ("caged compound").[11] Upon irradiation with UV light, the group is cleaved, releasing a protected molecule with high spatial and temporal control. This compound could be used to develop novel photolabile protecting groups with modified properties.

References

- 1. This compound | 1644-82-2 [sigmaaldrich.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]

- 6. JPH0229667B2 - - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. lookchem.com [lookchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluoro-6-nitrobenzaldehyde (CAS No. 1644-82-2). The following sections detail the compound's properties, associated hazards, recommended handling procedures, and emergency response protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1644-82-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄FNO₃ | [3] |

| Molecular Weight | 169.11 g/mol | [3] |

| Appearance | Solid, Crystals | |

| Boiling Point | 62-64 °C | |

| Purity | 99% | [2][4] |

| Synonym | 3-Fluoro-2-formylnitrobenzene |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |

GHS Pictograms:

Caption: GHS Hazard Pictogram for Irritation, Skin Sensitization, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the necessary PPE. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.

Handling

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store at ambient temperature.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following general procedures for handling a solid aromatic nitro compound can be adapted.

Weighing and Preparing a Solution

-

Preparation: Don the appropriate PPE (lab coat, safety goggles, and gloves). Ensure the chemical fume hood is operational.

-

Weighing:

-

Place a weigh boat on an analytical balance and tare it.

-

Carefully transfer the required amount of this compound from its storage container to the weigh boat using a clean spatula.

-

Minimize the generation of dust.

-

Record the exact weight.

-

-

Dissolution:

-

Place a stir bar in an appropriate flask.

-

Carefully transfer the weighed solid into the flask.

-

Add the desired solvent to the flask.

-

Stir the mixture on a magnetic stir plate until the solid is completely dissolved.

-

Representative Reaction: Reduction of an Aromatic Nitro Group

The following is a general procedure for the reduction of an aromatic nitro compound, which can be adapted for this compound with appropriate stoichiometric adjustments and reaction monitoring.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic nitro compound in a suitable solvent (e.g., ethanol).

-

-

Addition of Reducing Agent:

-

Add a reducing agent such as tin(II) chloride dihydrate to the solution.

-

Stir the mixture at room temperature or with gentle heating.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully add a cold solution of sodium hydroxide to precipitate tin salts.

-

Filter the mixture to remove the salts, washing the solid with a suitable solvent (e.g., ethyl acetate).

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with the same solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the resulting amine if necessary using techniques such as column chromatography or crystallization.

-

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Spill Response

Caption: Workflow for responding to a solid chemical spill.

Toxicology Information

The toxicological properties of this compound have not been fully investigated. The primary hazards are related to its irritant properties.

-

Acute Effects: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Chronic Effects: No data available.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Logic Diagram for Safe Handling

References

- 1. 1644-82-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound, CasNo.1644-82-2 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 3. 1644-82-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. CAS 1644-82-2 | 4654-3-Z3 | MDL MFCD09835320 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. nexconn.com [nexconn.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-Fluoro-6-nitrobenzaldehyde in Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-nitrobenzaldehyde is a versatile synthetic intermediate characterized by the presence of three key functional groups: an aldehyde, a nitro group, and a fluorine atom on an aromatic ring. The electronic interplay between the strongly electron-withdrawing nitro group and the highly electronegative fluorine atom, both positioned ortho to the aldehyde, renders the aromatic ring highly susceptible to nucleophilic attack and enhances the electrophilicity of the carbonyl carbon. This unique electronic and steric arrangement dictates its primary mechanisms of action in chemical reactions, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds with significant potential in medicinal chemistry. This guide provides a detailed exploration of the core reaction mechanisms of this compound, supported by experimental protocols for key reactions, quantitative data from analogous systems, and visualizations of mechanistic pathways.

Core Reaction Mechanisms

The reactivity of this compound is principally governed by two distinct but often complementary mechanisms: Nucleophilic Aromatic Substitution (SNAr) at the fluorine-bearing carbon and various condensation reactions involving the aldehyde group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution. This activation facilitates the displacement of the fluoride ion, which is a competent leaving group in this context, by a variety of nucleophiles.

The general mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reactivity is fundamental to the synthesis of various heterocyclic systems where the initial SNAr reaction is followed by an intramolecular cyclization.

Aldehyde Condensation Reactions

The aldehyde group of this compound is a key site for carbon-carbon and carbon-nitrogen bond formation through various condensation reactions. The electron-withdrawing nature of the ortho substituents enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.

This compound readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The reaction involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated product.

Caption: Key steps in the Knoevenagel condensation reaction.

The aldehyde functionality reacts with primary amines to form Schiff bases (imines). This reaction is a crucial step in the synthesis of various biologically active molecules and can be a precursor to more complex heterocyclic structures.

Domino Reactions: Synthesis of Heterocycles

A powerful application of this compound is in domino reactions that combine its principle reactivities for the efficient synthesis of complex heterocyclic scaffolds, such as quinolines.

While the classical Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde with an enolizable ketone[1][2][3], a modified approach can be employed using this compound. This typically involves an initial reduction of the nitro group to an amine, which can then undergo the classical Friedländer pathway. Alternatively, a domino reaction can be envisioned where an initial condensation is followed by an intramolecular SNAr reaction.

A more direct pathway involves a domino reaction where the nitro group is reduced in situ to an amine. The resulting 2-aminobenzaldehyde then reacts with an active methylene compound in a Friedländer annulation to yield a substituted quinoline[4].

Caption: Domino nitro reduction-Friedländer synthesis of quinolines.

Quantitative Data Presentation

Direct quantitative data for reactions of this compound is limited in the public domain. However, data from closely related analogs provide valuable insights into expected yields and reaction conditions.

Table 1: Knoevenagel Condensation of Benzaldehyde Derivatives with Malononitrile

| Benzaldehyde Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 2-Chloro-6-fluorobenzaldehyde | Piperidine | Ethanol | 2-4 | ~95% (inferred) | [5] |

| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | 92% | [6] |

| Benzaldehyde | Piperidine | Ethanol | 6 | 80% | [6] |

This data suggests that the strong electron-withdrawing groups on this compound would lead to high yields and short reaction times in Knoevenagel condensations, comparable to or exceeding those of 2-chloro-6-fluorobenzaldehyde and 4-nitrobenzaldehyde.

Table 2: Domino Nitro Reduction-Friedländer Synthesis of Quinolines

| Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Yield (%) | Reference |

| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 1-(2-Methylquinolin-3-yl)ethan-1-one | 79 | [4] |

| 5-Fluoro-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Fluoro-2-methylquinolin-3-yl)ethan-1-one | 81 | [4] |

| 2-Nitrobenzaldehyde | 1-Phenyl-1,3-butanedione | (2-Methylquinolin-3-yl)(phenyl)methanone | 86 | [4] |

These high yields in the domino synthesis of quinolines from various nitrobenzaldehydes underscore the potential of this compound as a precursor for highly substituted quinoline scaffolds.

Experimental Protocols

The following are representative protocols for key reactions involving this compound, adapted from established procedures for analogous compounds.

General Protocol for Knoevenagel Condensation

Materials:

-

This compound (1 mmol)

-

Malononitrile (1 mmol)

-

Piperidine (catalytic amount, ~0.1 mmol)

-

Ethanol (10 mL)

Procedure:

-

In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product typically precipitates. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum.

General Protocol for Domino Nitro Reduction-Friedländer Quinoline Synthesis

Materials:

-

This compound (1 mmol)

-

Active methylene compound (e.g., ethyl acetoacetate, 2 mmol)

-

Iron powder (4 mmol)

-

Glacial acetic acid (10 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the active methylene compound in glacial acetic acid.

-

Heat the mixture to 90-100 °C with stirring.

-

Add the iron powder portion-wise over 15-20 minutes.

-

Continue heating and stirring for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residue.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for domino quinoline synthesis.

Applications in Drug Development

The heterocyclic scaffolds readily accessible from this compound are of significant interest to drug development professionals. Quinolines, in particular, are a well-established class of "privileged structures" that exhibit a broad range of biological activities.

Antimicrobial Agents

Quinoline derivatives have a long history as antimicrobial agents. The ability to synthesize highly functionalized quinolines using this compound as a starting material opens avenues for the development of new antibacterial and antifungal compounds.

Table 3: Representative Antimicrobial Activity (MIC) of Substituted Quinolines

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Quinolone-based dihydrotriazines | S. aureus | 2 | [7] |

| Quinolone-based dihydrotriazines | E. coli | 2 | [7] |

| Quinoline-2-one derivative (6c) | MRSA | 0.75 | [8] |

| Quinoline-2-one derivative (6c) | VRE | 0.75 | [8] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [9] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | [9] |

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. VRE: Vancomycin-resistant Enterococci.

Anticancer Agents